molecular formula C19H24N2O2 B2900131 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione CAS No. 862814-05-9

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione

Cat. No.: B2900131
CAS No.: 862814-05-9
M. Wt: 312.413
InChI Key: HGWUDJQFEMKJJU-UHFFFAOYSA-N
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Description

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from a suitable precursor, such as 2-methylindole, through a Friedel-Crafts acylation reaction.

    Introduction of the Piperidine Moiety: This step could involve the reaction of the indole derivative with a piperidine derivative under basic conditions.

    Final Coupling: The final step might involve coupling the intermediate with an appropriate reagent to form the ethane-1,2-dione moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield a fully saturated compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors in the body, modulating their activity. The piperidine moiety might enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione: Lacks the 1,2-dimethyl substitution on the indole ring.

    1-(1,2-dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione: Lacks the 2,6-dimethyl substitution on the piperidine ring.

Uniqueness

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione is unique due to the specific substitution pattern on both the indole and piperidine rings, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

1-(1,2-dimethylindol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-12-8-7-9-13(2)21(12)19(23)18(22)17-14(3)20(4)16-11-6-5-10-15(16)17/h5-6,10-13H,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWUDJQFEMKJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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